molecular formula C23H24N2OS B3019282 N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396852-04-2

N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B3019282
CAS No.: 1396852-04-2
M. Wt: 376.52
InChI Key: JWIFKJYEVPNURS-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide is a complex organic compound with the molecular formula C23H24N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the benzhydryl group can produce secondary amines .

Scientific Research Applications

N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive.

    Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.

    Timepidium Bromide: Used for its anticholinergic properties.

Uniqueness

N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide is unique due to the combination of the benzhydryl and thiophene groups with the piperidine ring. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-benzhydryl-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-23(25-14-11-18(12-15-25)21-13-16-27-17-21)24-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13,16-18,22H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFKJYEVPNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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